![molecular formula C13H11F3N4OS B6568183 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide CAS No. 946222-65-7](/img/structure/B6568183.png)

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

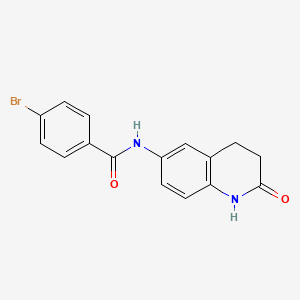

“N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide” is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . Triazolothiadiazine derivatives have a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazine derivatives involves the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . Another method involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis

Triazolothiadiazine is a bicyclic molecule of nine members, consisting of four carbon atoms, four nitrogen atoms, and one sulfur atom . It can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention . The reaction progress is usually controlled by thin-layer chromatography .Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Mécanisme D'action

Target of Action

The primary targets of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide are enzymes such as urease and carbonic anhydrase . These enzymes play crucial roles in various biological processes. For instance, urease is a virulence factor found in various pathogenic microorganisms , while carbonic anhydrase is involved in maintaining acid-base balance in the body .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it exhibits potent urease inhibitory activities . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle , a series of biochemical reactions that produce ammonia from urea . By inhibiting urease, the compound prevents the hydrolysis of urea to ammonia and carbon dioxide . This can have downstream effects on various biological processes, including the regulation of pH and nitrogen metabolism .

Pharmacokinetics

The related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been studied for theirin silico pharmacokinetic properties . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

The result of the compound’s action at the molecular level is the inhibition of target enzymes, leading to changes in the biochemical pathways they are involved in . At the cellular level, this can result in the disruption of processes related to DNA replication , potentially inhibiting the replication of both bacterial and cancer cells .

Safety and Hazards

Orientations Futures

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is a focus of current research . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Propriétés

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4OS/c14-13(15,16)9-4-2-8(3-5-9)10(21)17-11-18-19-12-20(11)6-1-7-22-12/h2-5H,1,6-7H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXCKUFNPSUQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-4-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)

![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)

![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)

![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)

![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)

![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)

![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)

![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)